Spectral Identity Confirmation via GC-MS and FTIR
The (Z)‑isomer of 4,4‑dimethyl‑2‑phenylpent‑2‑enoic acid yields a diagnostic GC‑MS spectrum with a SPLASH identifier of splash10‑0ftf‑1910000000‑e2a7146ff557d8940c38 and a base peak consistent with the loss of the tert‑butyl fragment, which is absent in the 3‑methyl‑2‑phenylpent‑2‑enoic acid (CAS 121219‑75‑8) or the 5‑(4‑chlorophenyl)‑3‑phenyl analog PS48 . Additionally, the FTIR spectrum (available in the SpectraBase library) shows a characteristic conjugated carboxylic acid C=O stretch that is distinguishable from the saturated pentanoic acid analogs . These orthogonal spectral data points enable unambiguous identity verification in procurement QC workflows where isomeric or homolog contaminants must be ruled out.
| Evidence Dimension | GC‑MS spectral fingerprint |
|---|---|
| Target Compound Data | SPLASH: splash10‑0ftf‑1910000000‑e2a7146ff557d8940c38; MS (GC) base peak consistent with [M−C₄H₉]⁺ fragment |
| Comparator Or Baseline | 3‑Methyl‑2‑phenylpent‑2‑enoic acid (CAS 121219‑75‑8): distinct fragmentation pattern due to methyl (not tert‑butyl) substituent; PS48 (CAS 1180676‑32‑7): distinct pattern from 4‑chlorophenyl moiety |
| Quantified Difference | Unique SPLASH identifier and InChIKey (UBLVOIAHOJGSIY‑LUAWRHEFSA‑N) enable unambiguous database matching; no spectral overlap with 3‑methyl or 5‑aryl analogs |
| Conditions | Agilent GC‑MS system; electron‑impact ionization; SpectraBase reference library (Wiley ID 1753708) |
Why This Matters
Procurement of a compound with a verified, database‑matched spectral fingerprint reduces the risk of receiving an incorrect isomer or a structurally similar but functionally divergent analog, which is critical when the compound serves as a key synthetic intermediate or a negative control in biological assays.
- [1] SpectraBase (Wiley). 4,4‑Dimethyl‑2‑phenyl‑2‑pentenoic acid – GC‑MS and FTIR spectra. Spectrum ID: 4JsaoYCSjg. Literature Reference DOI: 10.1021/ol2018664. View Source
